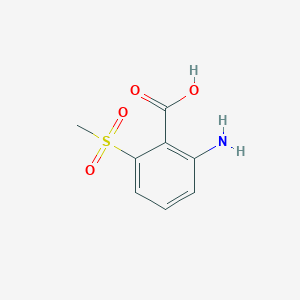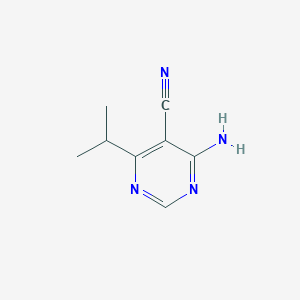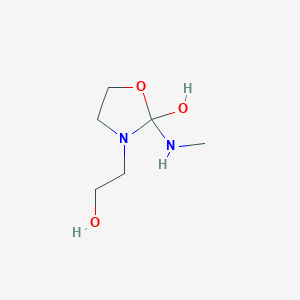
1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an iodine atom at the third position and a methyl group at the first position of the pyrazole ring, with an ethanone group attached to the fourth position. The presence of iodine and the ethanone group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodo-1-methyl-1H-pyrazole.
Reaction with Ethanone: The 3-iodo-1-methyl-1H-pyrazole is then reacted with ethanone under specific conditions to yield the desired compound.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Applications De Recherche Scientifique
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts.
Propriétés
Numéro CAS |
1269440-50-7 |
|---|---|
Formule moléculaire |
C6H7IN2O |
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
1-(3-iodo-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7IN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3 |
Clé InChI |
WDHVFZPKWBEOCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(N=C1I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)






![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)



